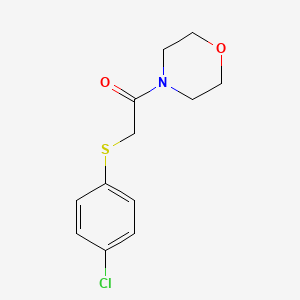
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a thiourea moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 2,5-dichloroaniline with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2,5-dichloroaniline in an organic solvent.
- Add 4-fluorophenyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration.
- Purify the product by recrystallization or column chromatography.
Industrial Production: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The thiourea moiety can be oxidized to form corresponding sulfenyl, sulfinyl, or sulfonyl derivatives.
- Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction:
- The compound can be reduced to form the corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution:
- The aromatic rings can undergo electrophilic substitution reactions.
- Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
- Oxidation products: sulfenyl, sulfinyl, or sulfonyl derivatives.
- Reduction products: amine derivatives.
- Substitution products: halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)thiourea has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea
- 1-(2,5-Dichlorophenyl)-3-(4-chlorophenyl)thiourea
- 1-(2,5-Dichlorophenyl)-3-(4-bromophenyl)thiourea
Uniqueness:
- The presence of both dichlorophenyl and fluorophenyl groups imparts unique electronic and steric properties.
- These properties influence the compound’s reactivity, stability, and biological activity, making it distinct from other thiourea derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-1-6-11(15)12(7-8)18-13(19)17-10-4-2-9(16)3-5-10/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXSGRCNEZXNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoic acid](/img/structure/B5857604.png)
![2-[1-(4-benzylpiperazin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5857611.png)
![3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5857615.png)
![7-(DIFLUOROMETHYL)-N~2~-(4-ETHOXYPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5857617.png)
![(4E)-2-(4-chlorophenyl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5857618.png)



![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)
![1-[(2-fluorophenyl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5857657.png)
![4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B5857658.png)



